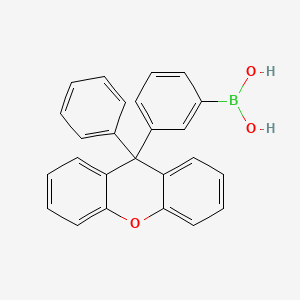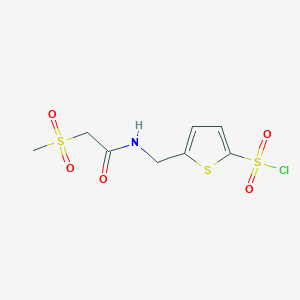
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S3. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including a sulfonyl chloride, a methylsulfonyl group, and an acetamido group. These functional groups make the compound highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors.
Introduction of Functional Groups: The methylsulfonyl group can be introduced via sulfonation reactions, while the acetamido group can be added through acylation reactions.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonyl group to form the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonyl group.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Products may include sulfonamides and sulfonate esters.
科学的研究の応用
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester products. These reactions can modify the activity of biological molecules and are useful in various chemical processes.
類似化合物との比較
Similar Compounds
- 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
Comparison
Compared to similar compounds, 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the methylsulfonyl and acetamido groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications.
特性
分子式 |
C8H10ClNO5S3 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
5-[[(2-methylsulfonylacetyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO5S3/c1-17(12,13)5-7(11)10-4-6-2-3-8(16-6)18(9,14)15/h2-3H,4-5H2,1H3,(H,10,11) |
InChIキー |
ZTXHFHGEOLEGTH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


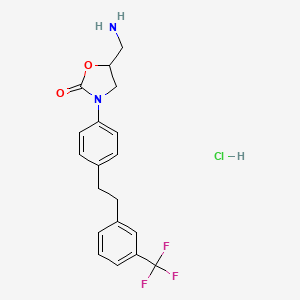
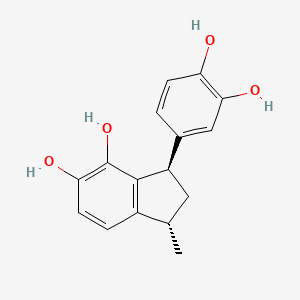

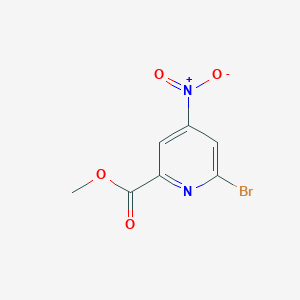
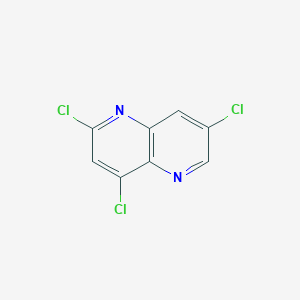
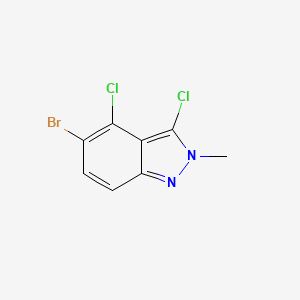
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)


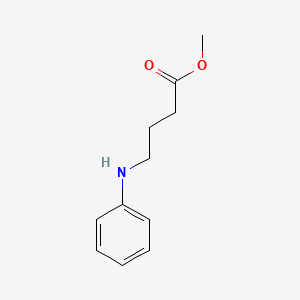

![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
